2-(3-硝基苯基)丁酸

描述

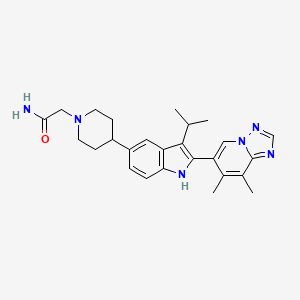

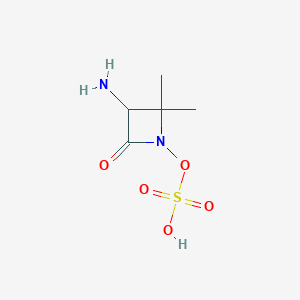

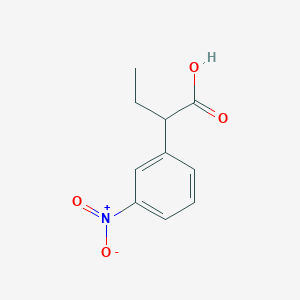

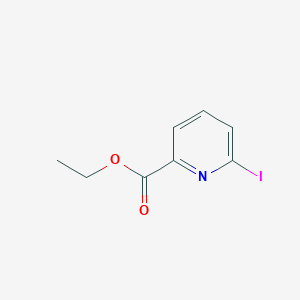

2-(3-Nitrophenyl)butyric acid is a compound with the molecular formula C10H11NO4 . It is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)butyric acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Nitrophenyl)butyric acid include a molecular weight of 209.199, a density of 1.3±0.1 g/cm3, and a boiling point of 371.2±25.0 °C at 760 mmHg .科学研究应用

合成与化学性质

- 氮氧化物合成与性质:氮氧化物,包括衍生自硝基苯基化合物的氮氧化物,被用作生物物理学、结构生物学和生物医学研究中的分子探针和标记。它们的合成和对抗氧化剂还原的抵抗力对于这些应用至关重要(Zhurko 等人,2020)。

- 肽键形成:新型 3-硝基-2-吡啶亚磺酰基 (Npys) 基团被发现可用于肽合成中氨基和羟基的保护和活化,展示了硝基苯基相关基团的化学多功能性(Matsueda & Walter,2009)。

材料科学应用

- 光伏应用:与硝基苯基化合物相关的苯基-C61-丁酸甲酯 (PCBM) 的改性增强了其吸收并提高了太阳能电池效率。这些发现突出了硝基苯基衍生物在开发先进光伏材料中的作用(Mikroyannidis 等人,2011)。

分析化学

- 酚类的萃取和伏安测定:使用室温离子液体萃取和测定酚类化合物证明了硝基苯基衍生物的分析应用。这些化合物促进了从水溶液中几乎定量的萃取,突出了它们在分析化学中的效用(Khachatryan 等人,2005)。

安全和危害

未来方向

Recent advances in n-butanol and butyrate production using engineered Clostridium tyrobutyricum have shown promising results . The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications .

作用机制

Target of Action

The primary target of 2-(3-Nitrophenyl)butyric acid is the enzyme Penicillin G acylase . This enzyme is found in Escherichia coli and plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Mode of Action

It is known that the compound can bind to the enzyme, potentially influencing its activity .

Biochemical Pathways

It is known that the compound can be hydrolyzed by lipase, resulting in the formation of p-nitrophenol and butyric acid . This reaction occurs in an aqueous environment and results in the formation of p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .

Result of Action

It is known that the compound can interact with penicillin g acylase, potentially influencing the enzyme’s activity .

生化分析

Biochemical Properties

It is known that butyric acid derivatives, such as 2-(3-Nitrophenyl)butyric acid, can interact with various enzymes and proteins . For instance, it can be hydrolyzed by lipase, an enzyme that breaks down fats, to produce p-nitrophenol and butyric acid . The nature of these interactions is likely dependent on the specific molecular structure of 2-(3-Nitrophenyl)butyric acid.

Cellular Effects

It is plausible that it may influence cell function, given that butyric acid, a component of this compound, has been shown to have widespread effects on cell growth, digestibility, and feed efficiency .

Molecular Mechanism

It is known that butyric acid, a component of this compound, can act via G protein-coupled receptors, as a histone deacetylase inhibitor, and as a substrate that is metabolized intercellularly .

Temporal Effects in Laboratory Settings

It is plausible that it may have long-term effects on cellular function, given that butyric acid, a component of this compound, has been shown to have long-term effects on gut health .

Dosage Effects in Animal Models

It is plausible that it may have dosage-dependent effects, given that butyric acid, a component of this compound, has been shown to have dosage-dependent effects on the performance of turkeys .

Metabolic Pathways

It is plausible that it may be involved in butanoate metabolism, given that butyric acid, a component of this compound, is known to be involved in this pathway .

Transport and Distribution

It is plausible that it may be transported and distributed in a manner similar to that of butyric acid, a component of this compound .

Subcellular Localization

It is plausible that it may be localized in a manner similar to that of butyric acid, a component of this compound .

属性

IUPAC Name |

2-(3-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXRKBKTFCWGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)

![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)